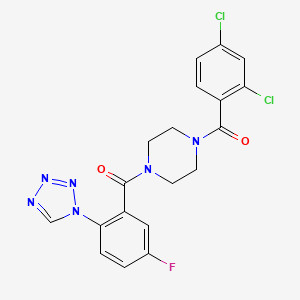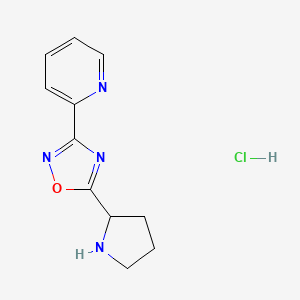![molecular formula C25H20BrClN2O5 B12634814 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3-溴-5-乙氧基-4-羟基苯基)-5-(3-氯苯基)-2-苯基二氢-2H-吡咯并[3,4-d][1,2]噁唑-4,6(3H,5H)-二酮”是一种复杂的有机化合物,含有包括溴、氯、乙氧基和羟基在内的多个官能团
准备方法
合成路线和反应条件
“3-(3-溴-5-乙氧基-4-羟基苯基)-5-(3-氯苯基)-2-苯基二氢-2H-吡咯并[3,4-d][1,2]噁唑-4,6(3H,5H)-二酮”的合成通常涉及多步有机反应。该过程可能从吡咯并[3,4-d][1,2]噁唑核心结构的制备开始,然后通过亲电芳香取代、亲核取代和其他有机反应引入各种取代基。特定的反应条件,如温度、溶剂和催化剂,经过优化以达到高产率和纯度。
工业生产方法
这种化合物的工业生产可能涉及可扩展的合成路线,以确保成本效益和环境可持续性。连续流动化学和绿色化学原理等技术可用于提高生产过程的效率并减少其对环境的影响。
化学反应分析
反应类型
“3-(3-溴-5-乙氧基-4-羟基苯基)-5-(3-氯苯基)-2-苯基二氢-2H-吡咯并[3,4-d][1,2]噁唑-4,6(3H,5H)-二酮”可以进行各种化学反应,包括:
氧化: 羟基可以氧化为羰基。
还原: 硝基(如果存在)可以还原为胺。
取代: 卤素原子(溴和氯)可以被其他亲核试剂取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和亲核试剂(例如,胺、硫醇)。温度、pH 值和溶剂选择等反应条件对于实现所需的转化至关重要。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,羟基的氧化可能生成酮或醛,而卤素的取代可能导致形成新的碳氮键或碳硫键。
科学研究应用
化学
在化学领域,这种化合物可以用作合成更复杂分子的构建模块。其独特的结构允许探索新的反应途径和开发新颖的合成方法。
生物学
在生物学研究中,该化合物可以被研究其潜在的生物活性,例如抗菌、抗癌或抗炎活性。研究可能集中在其与生物靶标的相互作用及其对细胞过程的影响。
医药
在药物化学中,该化合物可以作为药物发现的先导化合物。可以优化其结构特征以增强其药理性质并减少潜在的副作用。
工业
在工业领域,这种化合物可能在开发新材料(如聚合物、涂料和电子设备)方面得到应用。其独特的性质可以有助于提高这些材料的性能和功能。
作用机制
“3-(3-溴-5-乙氧基-4-羟基苯基)-5-(3-氯苯基)-2-苯基二氢-2H-吡咯并[3,4-d][1,2]噁唑-4,6(3H,5H)-二酮”的作用机制取决于其具体应用。在生物系统中,它可能与酶、受体或 DNA 等分子靶标相互作用。这些相互作用可以调节各种生化途径,从而导致观察到的生物效应。
相似化合物的比较
类似化合物
类似的化合物包括具有不同取代基的其他吡咯并[3,4-d][1,2]噁唑衍生物。例如:
- “3-(3-溴-5-甲氧基-4-羟基苯基)-5-(3-氯苯基)-2-苯基二氢-2H-吡咯并[3,4-d][1,2]噁唑-4,6(3H,5H)-二酮”
- “3-(3-溴-5-乙氧基-4-羟基苯基)-5-(3-氟苯基)-2-苯基二氢-2H-吡咯并[3,4-d][1,2]噁唑-4,6(3H,5H)-二酮”
独特性
“3-(3-溴-5-乙氧基-4-羟基苯基)-5-(3-氯苯基)-2-苯基二氢-2H-吡咯并[3,4-d][1,2]噁唑-4,6(3H,5H)-二酮”的独特性在于其取代基的特定组合,这可能赋予其独特的化学和生物特性。这些特性可以被利用于需要独特反应性或生物活性的特定应用中。
属性
分子式 |
C25H20BrClN2O5 |
|---|---|
分子量 |
543.8 g/mol |
IUPAC 名称 |
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20BrClN2O5/c1-2-33-19-12-14(11-18(26)22(19)30)21-20-23(34-29(21)16-8-4-3-5-9-16)25(32)28(24(20)31)17-10-6-7-15(27)13-17/h3-13,20-21,23,30H,2H2,1H3 |
InChI 键 |
DLKDEKRTILPQDY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12634765.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)

![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)

